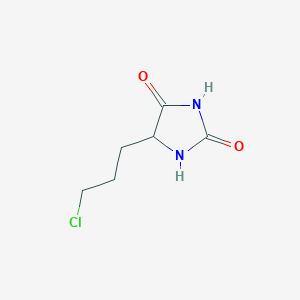
5-(3-Chloropropyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloropropyl)imidazolidine-2,4-dione is a heterocyclic compound with significant biological and chemical properties. It is part of the imidazolidine-2,4-dione family, which is known for its diverse pharmacological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) . The yields of these reactions are generally high, ranging from 70% to 74% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloropropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(3-azidopropyl)imidazolidine-2,4-dione .
Aplicaciones Científicas De Investigación
5-(3-Chloropropyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3-Chloropropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channel inner pore, which inhibits the channel’s activity and reduces neuronal excitability . Additionally, its antibacterial properties are linked to its ability to bind to bacterial proteins, disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione: Shares the core structure but lacks the 3-chloropropyl group.
Thiazolidine-2,4-dione: Contains a sulfur atom instead of the nitrogen atom in the imidazolidine ring.
Uniqueness
5-(3-Chloropropyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-chloropropyl group enhances its binding affinity towards certain molecular targets, making it more effective in its pharmacological applications .
Propiedades
Fórmula molecular |
C6H9ClN2O2 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
5-(3-chloropropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-1-2-4-5(10)9-6(11)8-4/h4H,1-3H2,(H2,8,9,10,11) |
Clave InChI |
RMXJVDPOSIDEQB-UHFFFAOYSA-N |
SMILES canónico |
C(CC1C(=O)NC(=O)N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


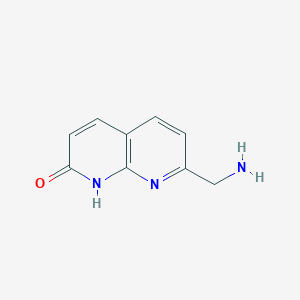
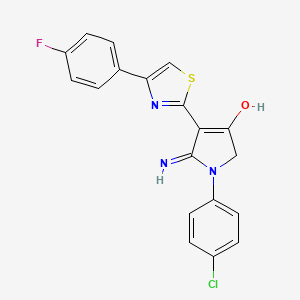
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
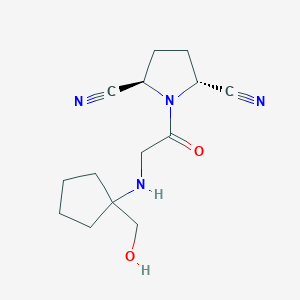
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
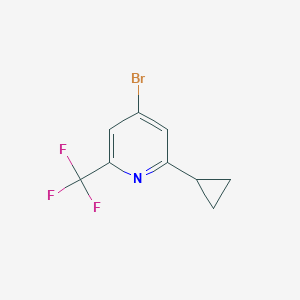


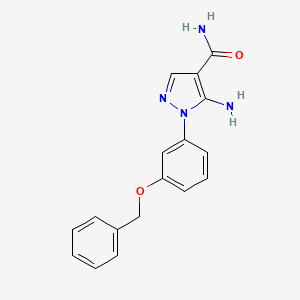

![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
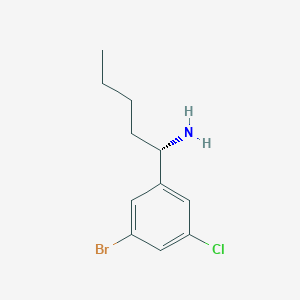
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)

